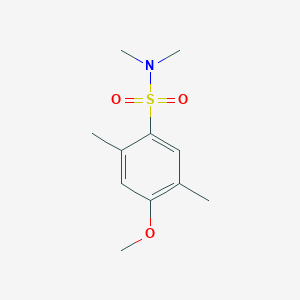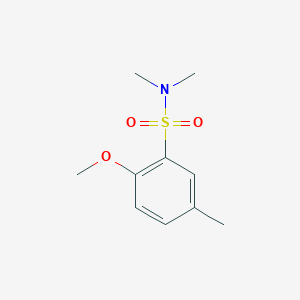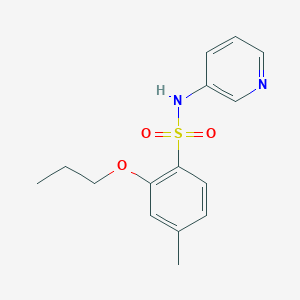
5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, commonly known as IMP, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has a unique chemical structure that makes it a promising candidate for various scientific research applications.
Mécanisme D'action
The exact mechanism of action of IMP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and pain. IMP has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
IMP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. IMP has also been shown to reduce fever in animal models of fever. Additionally, IMP has been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IMP in lab experiments is its well-established chemical structure. This makes it easy to synthesize and characterize. Additionally, IMP has been extensively studied, so there is a large body of literature available on its properties and potential therapeutic applications. However, one limitation of using IMP in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on IMP. One area of interest is its potential use in the treatment of cancer. IMP has been shown to have anticancer properties in animal models of cancer, and further research is needed to determine its potential as a cancer treatment in humans. Additionally, IMP may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of IMP and to identify other potential therapeutic applications for this compound.
In conclusion, 5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide (IMP) is a promising compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and well-established properties make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to identify other potential therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of IMP involves the reaction of 4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide with isopropyl chloride in the presence of a base. The reaction yields 5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
IMP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic activities. IMP has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Propriétés
Nom du produit |
5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H22N2O3S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-methoxy-2-methyl-N-(4-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-11(2)14-10-16(13(4)9-15(14)22-5)23(20,21)19-17-8-12(3)6-7-18-17/h6-11H,1-5H3,(H,18,19) |
Clé InChI |
DYGKTUBXXWRCOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
SMILES canonique |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)






